Octriptyline phosphate is synthesized from Octriptyline, which is derived from the tricyclic antidepressant family. This class of compounds is characterized by their three-ring structure and is known for its ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, thus enhancing mood and emotional stability.
The synthesis of Octriptyline phosphate typically involves a multi-step process that can be conducted through various chemical pathways. One common method includes the reaction of Octriptyline with phosphoric acid or its derivatives to form the phosphate salt.
This method ensures high yield and purity of the final product, suitable for pharmaceutical applications.
The molecular structure of Octriptyline phosphate consists of a tricyclic framework typical of tricyclic antidepressants, with a phosphate group attached. The molecular formula can be represented as CHNOP, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus.
Octriptyline phosphate can undergo various chemical reactions typical for phosphates and amines. Notable reactions include:
These reactions are significant for understanding its stability and interactions in biological systems.
The mechanism of action of Octriptyline phosphate primarily involves the inhibition of neurotransmitter reuptake. It acts by blocking the reuptake transporters for serotonin and norepinephrine:
Studies have shown that tricyclic antidepressants like Octriptyline exhibit dose-dependent effects on neurotransmitter levels.
Octriptyline phosphate has several applications in both clinical and research settings:
Octriptyline phosphate (CAS 51481-67-5) is a tricyclic antidepressant (TCA) derivative with the molecular formula C₂₀H₂₄NO₄P and a molecular weight of 373.4 g/mol. Its structure comprises a three-ring dibenzocycloheptane core characteristic of TCAs, with a propanamine side chain featuring a terminal methylamino group (–NCH₃). The phosphate moiety forms an ionic bond with the tertiary amine of octriptyline, enhancing stability and crystallinity. Stereochemically, it contains two defined stereocenters and one E/Z isomerism site, typically existing as a racemic mixture [1] [6]. Key structural identifiers include:
Octriptyline phosphate exhibits limited water solubility (experimental data pending), typical of phosphate salts of tertiary amine TCAs. Its pKa is estimated at ~9.5 (amine group) and ~2.1 (phosphate group), predicting pH-dependent ionization. The compound demonstrates:
Table 1: Physicochemical Profile of Octriptyline Phosphate
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₄NO₄P |
Molecular Weight | 373.4 g/mol |
Melting Point | Not reported |
Solubility (Water) | Low (exact data unavailable) |
pKa (amine) | ~9.5 (estimated) |
Partition Coefficient (logP) | >3 (estimated) |
Storage Stability | >2 years at –20°C |
No polymorphic forms or hydration states of octriptyline phosphate have been documented in scientific literature or patent filings. This contrasts sharply with marketed phosphate salts like sitagliptin phosphate (US20090247532A1) or deuruxolitinib phosphate (US12247034B1), which exhibit multiple polymorphs with distinct bioavailability profiles [2] [4]. The absence of reported polymorphism suggests:
Table 2: Polymorphism Status of Pharmaceutical Phosphates
Compound | Reported Polymorphs | Impact on Bioavailability |
---|---|---|
Octriptyline phosphate | None documented | Not applicable |
Sitagliptin phosphate | ≥3 crystalline forms | Alters dissolution rates |
Rifaximin α-polymorph | 5 polymorphs | Low systemic absorption |
Rifaximin amorphous form | Non-crystalline | 165–345% higher absorption |
Structurally, octriptyline shares the tricyclic core with marketed TCAs but features a unique cyclopropane-fused ring system. Key comparisons:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7